molecular formula C8H9NO4S2 B2692635 2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone CAS No. 1334635-32-3

2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone

Cat. No.: B2692635
CAS No.: 1334635-32-3
M. Wt: 247.28
InChI Key: GKYJBTHOKJNVSN-UHFFFAOYSA-N
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Description

2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone typically involves the reaction of 2-mercaptoaniline with acid chlorides. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A related compound with a similar ring structure but lacking the additional sulfur atoms.

    Benzoxazole: Similar to benzothiazole but with an oxygen atom instead of sulfur.

    Thiazole: A simpler structure with a five-membered ring containing sulfur and nitrogen.

Uniqueness

2,4-dimethyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S2/c1-6-4-3-5-7-8(6)15(12,13)9(2)14(7,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJBTHOKJNVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)S(=O)(=O)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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